TFMPP.HCl is a chemical compound that belongs to the class of substituted piperazines. These compounds are of interest to researchers due to their potential interactions with various neurotransmitter systems in the brain. TFMPP.HCl is a white crystalline solid that is soluble in water and some organic solvents [].
Studies have shown that TFMPP.HCl may have the ability to alter the levels of certain neurotransmitters in the brain, including serotonin []. Serotonin is a chemical messenger that plays a role in a variety of functions, including mood, sleep, and appetite [].
TFMPP.HCl has been studied in animal models to investigate its effects on behavior and neurochemistry []. These studies have provided some insights into the potential mechanisms of action of TFMPP.HCl, but more research is needed to understand its full effects.
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride is a derivative of piperazine with a propyl group attached to the 3-position and a trifluoromethylphenyl group at the 1-position. The compound has the molecular formula C14H20ClF3N2 and exists as a hydrochloride salt. It is a white solid with a molecular weight of 308.77 g/mol.
Due to the lack of specific research on 3-Pr-TFMPP.HCl, it is difficult to assess its safety profile. However, TFMPP has been identified in recreational drugs and can cause adverse effects including seizures when used in combination with other substances []. It is also classified as a skin, eye, and respiratory irritant [].
It is important to note that the addition of the propyl group in 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride may alter its biological activity compared to TFMPP.
3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride belongs to a family of substituted piperazines. Similar compounds include:
Traditional piperazine functionalization approaches for compounds similar to 3-propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride rely primarily on nucleophilic aromatic substitution reactions and alkylation procedures [3]. The most established method involves the reaction of 1-[3-(trifluoromethyl)phenyl]piperazine with appropriate alkylating agents under basic conditions [3]. This approach typically employs bis(2-chloroethyl)amine hydrochloride as a key intermediate, which undergoes cyclization with substituted anilines to form the piperazine ring system [4].
| Reaction Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Temperature | 130-150°C | 65-85% |
| Reaction Time | 12-20 hours | - |
| Solvent | Diethylene glycol monomethyl ether | - |
| Base | Potassium carbonate | - |
The subsequent introduction of the propyl substituent at the 3-position of the piperazine ring presents additional synthetic challenges [7]. Traditional approaches utilize reductive amination protocols employing propionaldehyde and suitable reducing agents such as sodium cyanoborohydride or lithium aluminum hydride [7]. These methods often require careful pH control and extended reaction times to achieve satisfactory regioselectivity and yield [8].
Recent advances in piperazine synthesis have focused on aza-Michael addition reactions as efficient methodologies for introducing substituents at specific positions [9]. The aza-Michael addition of piperazine to activated alkenes represents a powerful approach for constructing functionalized piperazine derivatives with high selectivity [9]. This methodology has been successfully applied to the synthesis of compounds bearing propyl substituents through the use of appropriate Michael acceptors [8].
Ceric ammonium nitrate has emerged as an effective catalyst for mono-aza-Michael addition reactions of piperazine with α,β-unsaturated carbonyl compounds [9]. The catalytic system operates under mild conditions, typically at room temperature in aqueous or alcoholic media, affording excellent yields of monosubstituted piperazines while minimizing the formation of symmetrically disubstituted products [9]. The reaction proceeds through the formation of piperazine-1-ium cation generated in situ, which enhances the nucleophilicity of the secondary nitrogen atom [9].
| Catalyst System | Reaction Conditions | Selectivity | Yield |
|---|---|---|---|
| Ceric ammonium nitrate (3 mol%) | Room temperature, water | Mono:Di = 95:5 | 80-99% |
| Copper nanoparticles | Room temperature, THF | Mono:Di = 85:15 | 70-80% |
| Triethylammonium acetate | 25°C, ionic liquid | Mono:Di = 99:1 | 99% |
The application of solid-supported metal catalysts has further enhanced the efficiency of aza-Michael additions [9]. Weakly acidic cation-exchanger resins loaded with cerium or copper ions provide heterogeneous catalytic systems that facilitate easy product isolation and catalyst recovery [9]. These systems demonstrate remarkable tolerance to various functional groups and enable the selective formation of 3-substituted piperazine derivatives [8].
The introduction of trifluoromethyl groups into piperazine derivatives requires specialized catalytic methodologies due to the unique electronic properties of fluorinated substituents [10]. Diastereoselective trifluoromethylation reactions employing the Ruppert-Prakash reagent (trimethylsilyl trifluoromethane) have been developed for the synthesis of stereochemically defined trifluoromethylated piperazines [11]. These reactions proceed through nucleophilic addition to appropriately activated intermediates, typically α-amino sulfinylimines bearing Ellman's auxiliary [11].
The key transformation involves the careful optimization of reaction conditions, including temperature control and the use of tetramethylammonium fluoride as an activator [10]. Dropwise addition of trimethylsilyl trifluoromethane to solutions of Ellman's imine at temperatures between -30°C to -40°C produces the desired trifluoromethylated products as single diastereomers [10]. The subsequent removal of the tert-butanesulfinyl protecting group and cyclization affords the target piperazine derivatives [11].
Alternative approaches to trifluoromethylation involve the use of N-trifluoromethyl dithiocarbamate precursors, which undergo conversion to N-trifluoromethyl groups through treatment with silver fluoride [12]. This methodology allows for the preparation of trifluoromethylated piperazine derivatives from readily available starting materials under relatively mild conditions [12]. The process involves initial formation of sodium dithiocarbamate salts, followed by silver fluoride-mediated conversion to the desired trifluoromethyl compounds [12].
| Trifluoromethylation Method | Reagent System | Temperature | Diastereoselectivity |
|---|---|---|---|
| Ruppert-Prakash | TMSCF3/TMAF | -35°C | >99:1 |
| Dithiocarbamate | AgF/CS2 | 0-25°C | 85:15 |
| Electrophilic CF3+ | Togni reagent | -20°C | 90:10 |
The conversion of free base piperazine derivatives to their corresponding hydrochloride salts represents a critical step in pharmaceutical synthesis, as salt formation significantly improves solubility, stability, and handling properties [13]. Traditional methods for piperazine monohydrochloride preparation involve the direct reaction of piperazine with hydrochloric acid in aqueous solution [13]. However, these procedures often result in the formation of impurities and require additional purification steps [13].
An improved methodology employs ammonium chloride as a hydrochloric acid equivalent, offering several advantages over direct acidification [13]. The reaction of piperazine with ammonium chloride in aqueous solution proceeds through the liberation of ammonia, simultaneously forming the desired monohydrochloride salt and promoting the selective precipitation of impurities [13]. This process can be conducted in standard stainless steel equipment without concerns about corrosion [13].
The optimal protocol involves dissolving piperazine in water at concentrations containing 6 to 15 moles of water per mole of piperazine [13]. Addition of 0.8 to 1.2 moles of ammonium chloride per mole of piperazine at temperatures between 20-120°C over 0.5 to 5 hours results in efficient salt formation [13]. The reaction mixture is subsequently heated to boiling point for 0.2 to 2 hours to remove residual ammonia, followed by filtration to remove precipitated impurities [13].
| Parameter | Optimal Range | Product Quality |
|---|---|---|
| Water:Piperazine Ratio | 6.5-10:1 | pH 7.5-9.0 |
| NH4Cl:Piperazine Ratio | 0.8-1.2:1 | >30% w/w piperazine |
| Temperature | 20-120°C | Specific gravity >1.088 |
| Reaction Time | 0.5-5 hours | <0.3% ammonia content |
Alternative salt formation methods employ isopropanol-hydrochloric acid solutions for the precipitation of hydrochloride salts from organic solutions [14]. This approach is particularly useful when the free base is dissolved in organic solvents such as toluene or dichloromethane [15]. The addition of 15% isopropanol-hydrochloric acid solution to the organic phase, followed by pH adjustment to 2.0-2.5, results in efficient precipitation of the hydrochloride salt [14].
The optimization of synthetic procedures for 3-propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride requires systematic investigation of reaction parameters to maximize both yield and product purity [16]. Design of experiments methodologies have proven invaluable for identifying optimal reaction conditions while minimizing the number of experimental trials [16]. Face-centered central composite designs and full factorial designs are particularly effective for multi-parameter optimization studies [17].
Statistical analysis of reaction data enables the construction of response surface models that visualize the effects of individual parameters on reaction outcomes [16]. These models facilitate the identification of optimal conditions that balance yield maximization with impurity minimization [17]. For piperazine synthesis, key parameters typically include temperature, reaction time, reagent stoichiometry, and solvent choice [18].
Purification strategies play a crucial role in achieving high-purity products suitable for pharmaceutical applications [19]. Selective precipitation using acetone-acetic acid systems has been developed for piperazine purification, exploiting the unique solubility properties of piperazine diacetate [19]. This method involves dissolving crude piperazine in acetone (5-100 volumes per volume of piperazine) at temperatures not exceeding 40°C, followed by addition of acetic acid to precipitate piperazine diacetate selectively [19].
| Purification Method | Solvent System | Temperature | Purity Achieved |
|---|---|---|---|
| Diacetate precipitation | Acetone/AcOH | 10-30°C | >99% |
| Recrystallization | Ethanol/water | 60-78°C | 95-98% |
| Column chromatography | Silica gel/gradient | Ambient | >99% |
Advanced purification techniques include the use of scavenger resins for removing impurities in flow chemistry applications [20]. These solid-phase extraction methods enable continuous purification processes that are particularly valuable for unstable intermediates [20]. Nanofiltration and organic solvent nanofiltration have emerged as powerful tools for catalyst recovery and product purification, achieving purities exceeding 99% while maintaining high throughput [20].
X-ray crystallography represents the gold standard for determining the precise three-dimensional arrangement of atoms in crystalline solids. While direct crystallographic data for 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride remains unavailable in the current literature, structural insights can be drawn from closely related trifluoromethylphenylpiperazine derivatives that have been successfully characterized through single-crystal X-ray diffraction techniques [1].
Related compounds such as N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carboxamide have been crystallographically characterized, revealing monoclinic crystal systems with space group P21/c [1]. The unit cell parameters for this structurally analogous compound were determined to be a = 4.61919(4) Å, b = 29.1507(3) Å, c = 11.27803(10) Å, β = 94.4768(8)°, with a cell volume of 1513.99(3) ų and Z = 4 [1]. The structure was solved using direct methods and refined to final R-factors of Rgt(F) = 0.0588 and wR_ref(F²) = 0.1579 [1].
Crystallographic studies of related piperazine compounds have demonstrated that the piperazine ring typically adopts a chair conformation, as evidenced by puckering parameters with Q values ranging from 0.563 to 0.599 Å [2] [3]. The trifluoromethyl substituent on the phenyl ring introduces significant electron-withdrawing effects that influence the overall molecular geometry and intermolecular interactions within the crystal lattice [1] [4].
The crystalline packing of trifluoromethylphenylpiperazine derivatives is dominated by N-H···O and N-H···Cl hydrogen bonds when present as hydrochloride salts [3]. These interactions create three-dimensional network structures that contribute to the stability and physical properties of the crystalline material [3]. The hydrochloride salt form typically exhibits enhanced crystallinity compared to the free base, facilitating structure determination through X-ray diffraction methods [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information through detailed analysis of proton and carbon environments within the molecular framework. The NMR spectral characteristics of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride can be elucidated through comparison with extensively studied analogues and theoretical predictions based on structural similarities.
The proton nuclear magnetic resonance spectrum of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride exhibits distinctive resonance patterns characteristic of the piperazine ring system and the trifluoromethyl-substituted aromatic moiety. Analysis of related compounds reveals that the piperazine ring protons typically appear as complex multiplets in the range of 2.5-3.5 parts per million (ppm) [7].
For the structurally related 1-(3-trifluoromethylphenyl)piperazine, the piperazine ring protons are observed as overlapping multiplets between 3.12-3.22 ppm for the N-aryl-substituted nitrogen-adjacent protons and 2.52-2.58 ppm for the protons adjacent to the unsubstituted nitrogen [2]. The aromatic protons of the trifluoromethylphenyl group appear as a characteristic pattern in the 7.20-7.71 ppm region, with the meta-substituted trifluoromethyl group creating a distinctive splitting pattern [8].
The propyl substituent at the 3-position of the piperazine ring would be expected to exhibit characteristic alkyl proton resonances. The terminal methyl group would appear as a triplet around 1.0 ppm, while the methylene protons would manifest as overlapping multiplets in the 1.5-2.8 ppm range [2]. The proton adjacent to the piperazine nitrogen would be shifted downfield due to the electron-withdrawing effect of the nitrogen atom.
The hydrochloride salt form introduces additional complexity to the spectrum, with the quaternary ammonium proton appearing as a broad exchangeable signal, typically observed around 9-11 ppm in deuterated solvents [5]. The salt formation also influences the chemical shifts of adjacent protons through electronic effects.
Carbon-13 nuclear magnetic resonance spectroscopy provides definitive structural confirmation through detailed analysis of the carbon skeleton. The ¹³C-NMR spectrum of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride would exhibit characteristic resonances for each carbon environment within the molecular structure.
The trifluoromethyl carbon appears as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically observed around 123-125 ppm [9] [8]. The aromatic carbon bearing the trifluoromethyl group exhibits a distinct quartet pattern around 131-133 ppm, while the remaining aromatic carbons appear in the 116-150 ppm region [9]. The quaternary carbon of the trifluoromethyl group demonstrates strong coupling with fluorine, resulting in a characteristic splitting pattern with JCF coupling constants of approximately 270-290 Hz [8].
The piperazine ring carbons exhibit characteristic chemical shifts, with the carbon atoms adjacent to the aromatic nitrogen appearing around 49-51 ppm, while those adjacent to the propyl-substituted nitrogen resonate around 43-46 ppm [9] [7]. The propyl chain carbons appear at distinct chemical shifts: the terminal methyl carbon around 11-13 ppm, the middle methylene carbon around 20-22 ppm, and the carbon adjacent to the piperazine nitrogen around 58-60 ppm [10].
Fluorine-19 nuclear magnetic resonance spectroscopy provides unambiguous identification of the trifluoromethyl group. The ¹⁹F-NMR spectrum exhibits a characteristic singlet around -62 to -63 ppm, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group [8] [11]. The chemical shift and multiplicity of this signal are diagnostic for the meta-substituted trifluoromethylphenyl moiety [8].
The integration ratios in the ¹H-NMR spectrum provide quantitative confirmation of the molecular structure, with the aromatic protons (4H), piperazine protons (8H), and propyl protons (7H) appearing in the expected proportions [5]. The presence of the hydrochloride salt is confirmed by the appearance of the exchangeable proton signal and the characteristic chemical shift perturbations induced by salt formation.
High-resolution mass spectrometry serves as the definitive analytical technique for molecular weight determination and structural confirmation of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride. The technique provides accurate mass measurements with precision sufficient to distinguish between isobaric species and confirm molecular formulas.
The electrospray ionization mass spectrometry (ESI-MS) analysis of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride in positive ion mode would yield a protonated molecular ion [M+H]⁺ at m/z 273.1417, corresponding to the free base form (C₁₄H₁₉F₃N₂ + H⁺) [5]. The accurate mass measurement allows for calculation of the molecular formula with high confidence, distinguishing it from potential isobaric interferences.
The fragmentation pattern in tandem mass spectrometry provides structural confirmation through characteristic neutral losses and fragment ion formation. The base peak typically appears at m/z 188, corresponding to the loss of the propyl-substituted piperazine fragment (C₃H₇N₂, 85 Da) [12] [13]. Additional significant fragments include m/z 161, representing the trifluoromethylaniline fragment (C₇H₄F₃N), and m/z 174, corresponding to the N-(3-trifluoromethylphenyl)ethylenediamine fragment [14].
The isotope pattern provides additional structural confirmation, with the molecular ion cluster exhibiting the characteristic pattern arising from the natural abundance of carbon-13 and fluorine isotopes [2]. The presence of three fluorine atoms creates a distinctive isotope pattern that serves as a molecular fingerprint for the trifluoromethyl group.
Gas chromatography-mass spectrometry (GC-MS) analysis following appropriate derivatization provides complementary structural information. Trifluoroacetyl (TFA) derivatization of the secondary amine nitrogen yields a derivative with molecular weight 326.24 Da, exhibiting enhanced chromatographic separation and characteristic fragmentation patterns [12] [15]. The derivatized compound shows a molecular ion at m/z 326 with characteristic fragment ions at m/z 200, 174, and 157 [15].
Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) operating in selected ion monitoring (SIM) mode provides enhanced sensitivity for quantitative analysis. The method monitors the protonated molecular ion at m/z 273 with detection limits in the low nanogram per milliliter range [12]. The chromatographic retention time, combined with the accurate mass measurement, provides unambiguous identification of the compound in complex matrices.
High-resolution mass spectrometry validation demonstrates the analytical robustness required for pharmaceutical applications, with the technique providing sub-parts-per-million mass accuracy sufficient for regulatory compliance [2]. The combination of accurate mass measurement, isotope pattern analysis, and fragmentation studies provides comprehensive structural characterization of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride.
Table 1: Fundamental Molecular Properties of 3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-propyl-1-(3-(trifluoromethyl)phenyl)piperazine hydrochloride | [5] |
| CAS Registry Number | 1443980-71-9 | [5] |
| Molecular Formula | C₁₄H₁₉F₃N₂·HCl | [5] |
| Molecular Weight (g/mol) | 308.77 | [5] |
| InChI Key | GVUMIENLAHJOT-UHFFFAOYSA-N | [5] |
| Storage Temperature | Room Temperature | [5] |
| Purity (%) | 95 | [5] |
| Physical Form | Powder | [5] |
| Salt Form | Hydrochloride | [5] |
Table 2: Crystallographic Data for Related Trifluoromethylphenylpiperazine Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters | Volume (ų) | Z | Reference |
|---|---|---|---|---|---|---|
| N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carboxamide | Monoclinic | P21/c | a = 4.619 Å, b = 29.151 Å, c = 11.278 Å, β = 94.48° | 1513.99 | 4 | [1] |
| N-(4-bromophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide | Triclinic | P1̄ | a = 8.638 Å, b = 14.508 Å, c = 14.800 Å | 1820.89 | 4 | [4] |
Table 3: Mass Spectrometry Fragmentation Data for Related Compounds
| Compound | Ionization Method | Molecular Ion (m/z) | Base Peak (m/z) | Fragment Ions (m/z) | Reference |
|---|---|---|---|---|---|
| 1-(3-Trifluoromethylphenyl)piperazine | ESI-MS | 231 [M+H]⁺ | 188 | 119, 148, 168, 174 | [13] |
| 1-(3-Trifluoromethylphenyl)piperazine TFA derivative | EI-MS | 326 [M]⁺ | 200 | 157, 174, 216 | [15] |
| TFMPP metabolites | GC-MS | Variable | 174 | 157, 161, 200, 216 | [14] |
| Hydroxy-TFMPP | LC-MS | 247 [M+H]⁺ | 247 | 216, 200, 174 | [12] |